3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
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Overview
Description
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group, a morpholinyl group, and a propanone backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves a multi-step process. One common method starts with the reaction of 3-chloropropanone with morpholine under basic conditions to form 3-(morpholin-4-yl)propan-1-one. This intermediate is then reacted with methylamine in the presence of a reducing agent to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Various amine derivatives.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
- 3-(ethylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride
- 3-(methylamino)-1-(piperidin-4-yl)propan-1-one hydrochloride
Uniqueness
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
160938-06-7 |
---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.